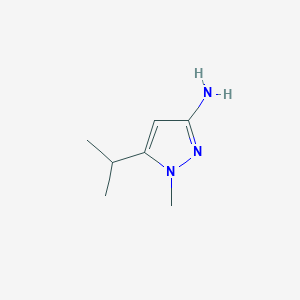

5-Isopropyl-1-methyl-1H-pyrazol-3-amine

Description

Contextualization of Pyrazole (B372694) Derivatives in Academic Research

Pyrazole is a five-membered heterocyclic organic compound containing two adjacent nitrogen atoms. researchgate.net Derivatives of this core structure have become a significant focus of academic and industrial research due to their wide-ranging applications. researchgate.netglobalresearchonline.net These compounds are a cornerstone in medicinal chemistry and drug development, with many exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, antifungal, and antituberculosis properties. mdpi.comnih.gov

The versatility of the pyrazole scaffold is evident in its presence in several clinically approved drugs. nih.govnih.gov Beyond pharmaceuticals, pyrazole derivatives have found utility in agrochemicals and as dyes. researchgate.netglobalresearchonline.net The sustained interest in this class of compounds stems from their proven potential as pharmacologically important scaffolds, spurring ongoing research into the synthesis and evaluation of new analogues. globalresearchonline.netnih.gov

Significance of Substituted Pyrazolamines as Synthetic Intermediates and Scaffolds

Within the broader family of pyrazole derivatives, substituted pyrazolamines, particularly 5-aminopyrazoles, represent a critically important subclass. nih.gov These compounds serve as versatile synthetic intermediates, or building blocks, for the construction of more complex molecular architectures. evitachem.com The presence of the amine group provides a reactive site for further chemical modifications, making them highly valuable in combinatorial chemistry and drug discovery programs. researchgate.net

The biological and medicinal properties associated with molecules derived from 5-aminopyrazoles have prompted extensive research into developing efficient synthetic routes to these precursors. nih.gov For example, substituted pyrazolamines are key intermediates in the synthesis of compounds targeting specific biological pathways, such as phosphatidylinositol-3-kinase (PI3K) inhibitors. google.com Their utility as a scaffold allows researchers to systematically modify a core structure to explore structure-activity relationships and optimize for desired biological effects. nih.gov

Overview of Research Trajectories for 5-Isopropyl-1-methyl-1H-pyrazol-3-amine

Direct and extensive academic literature focusing solely on 5-Isopropyl-1-methyl-1H-pyrazol-3-amine is not widely available. However, its research trajectory can be understood by examining studies on closely related analogues and the broader class of substituted aminopyrazoles. The primary research interest in this compound appears to be its application as a synthetic intermediate for creating larger, more structurally complex molecules. evitachem.comevitachem.com

Research involving similar pyrazole scaffolds indicates that compounds like 5-Isopropyl-1-methyl-1H-pyrazol-3-amine are likely utilized as foundational elements in the development of new chemical entities for biological screening. evitachem.com For instance, a related compound, 3-({[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)phenol, has been investigated for potential pharmaceutical applications, highlighting the role of the isopropyl-1-methyl-pyrazol moiety as a core structural unit in medicinal chemistry. evitachem.com The trajectory for this specific amine is therefore directed towards its incorporation into novel molecular designs rather than its study as a standalone agent.

Scope and Objectives of Academic Inquiry into 5-Isopropyl-1-methyl-1H-pyrazol-3-amine

The principal objective of academic inquiry into 5-Isopropyl-1-methyl-1H-pyrazol-3-amine is to leverage its chemical structure for the synthesis of new compounds. The scope of this research involves multi-step organic reactions where the aminopyrazole core is elaborated with other chemical fragments. evitachem.com

The overarching goals driving this line of inquiry include:

Discovery of Novel Bioactive Compounds: Utilizing 5-Isopropyl-1-methyl-1H-pyrazol-3-amine as a starting material to generate libraries of new molecules for screening against various biological targets in the pharmaceutical and agrochemical sectors. nih.govevitachem.com

Elucidation of Structure-Activity Relationships (SAR): By creating a series of derivatives from this common intermediate, researchers can systematically investigate how specific structural modifications influence biological activity.

Development of Efficient Synthetic Methodologies: Research may also focus on optimizing the synthesis of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine itself and its subsequent reactions to ensure efficient and scalable production of its derivatives.

In essence, the academic interest in this compound is not in its intrinsic properties, but in its potential as a versatile tool for building new chemical entities with potentially valuable functions.

Chemical Compound Data

Table 1: Chemical Identifiers for 5-Isopropyl-1-methyl-1H-pyrazol-3-amine and Related Compounds.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 5-Isopropyl-1-methyl-1H-pyrazol-3-amine | 3702-12-3 | C7H13N3 | 139.20 |

| 5-Isopropyl-1H-pyrazol-3-amine | 56367-24-9 | C6H11N3 | 125.17 |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(2)6-4-7(8)9-10(6)3/h4-5H,1-3H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCWVIMCDOHIKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Isopropyl 1 Methyl 1h Pyrazol 3 Amine

Historical and Current Synthetic Routes

The construction of the pyrazole (B372694) ring is a well-established area of organic synthesis, with a variety of methods developed over more than a century. These methods have evolved from classical condensation reactions to more sophisticated and environmentally benign processes.

The most traditional and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. nih.govwikipedia.org In the context of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine, a plausible conventional route would involve the reaction of a β-keto nitrile bearing an isopropyl group with methylhydrazine.

The reaction typically proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to afford the pyrazole ring. nih.gov The use of an unsymmetrical hydrazine like methylhydrazine can lead to the formation of regioisomers. However, the reaction conditions can often be tuned to favor the desired isomer. For instance, the condensation of monosubstituted hydrazines with alkoxyacrylonitriles can yield either 3- or 5-substituted aminopyrazoles depending on whether kinetic or thermodynamic conditions are employed. thieme-connect.com

Another classical approach involves the 1,3-dipolar cycloaddition of a diazo compound with an appropriately substituted alkyne or alkene. rsc.org While powerful, this method may require more complex starting materials for the synthesis of a polysubstituted pyrazole like the target compound.

A summary of conventional synthetic precursors is presented in the table below.

| Precursor 1 | Precursor 2 | Product Type | Reference |

| 1,3-Diketone | Hydrazine | Substituted Pyrazole | wikipedia.org |

| β-Keto Nitrile | Hydrazine | 5-Aminopyrazole | nih.gov |

| Alkoxyacrylonitrile | Substituted Hydrazine | 3- or 5-Aminopyrazole | thieme-connect.com |

| Diazo Compound | Alkyne/Alkene | Substituted Pyrazole | rsc.org |

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods for pyrazole derivatives. nih.govbenthamdirect.com These "green" approaches focus on minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency. researchgate.net

Key green strategies applicable to the synthesis of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine include:

Use of Green Solvents: Replacing traditional volatile organic solvents with water, ethanol (B145695), or ionic liquids. thieme-connect.com Multicomponent reactions in aqueous media have proven to be particularly effective for the synthesis of pyrazole derivatives. acs.org

Catalysis: Employing recyclable solid acid catalysts, nanocatalysts, or organocatalysts to improve reaction rates and selectivity while minimizing waste. researchgate.net

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound to accelerate reaction times and often improve yields compared to conventional heating. researchgate.net

Multicomponent Reactions (MCRs): Designing one-pot syntheses where multiple starting materials react to form the final product without the need to isolate intermediates. This approach is highly atom-economical and efficient. researchgate.net

| Green Chemistry Principle | Application in Pyrazole Synthesis | Reference |

| Green Solvents | Use of water or ethanol as reaction medium | thieme-connect.comacs.org |

| Catalysis | Application of recyclable solid catalysts | researchgate.net |

| Alternative Energy | Microwave or ultrasound assistance | researchgate.net |

| Atom Economy | Multicomponent, one-pot reactions | researchgate.net |

Precursor Chemistry and Starting Materials for Pyrazole Core Formation

The choice of starting materials is critical for the successful synthesis of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine. The pyrazole core is typically formed from a three-carbon (C-C-C) electrophilic component and a hydrazine (N-N) nucleophilic component. nih.gov

For the target molecule, a key precursor would be a β-functionalized carbonyl compound containing the isopropyl group. A suitable starting material is 4-methyl-3-oxopentanenitrile (B1278294) (isobutyrylacetonitrile). This β-keto nitrile provides the necessary carbon backbone and the nitrile group, which ultimately becomes the 3-amino group of the pyrazole.

The other essential precursor is methylhydrazine. The reaction between isobutyrylacetonitrile and methylhydrazine would lead to the formation of the 1-methyl-5-isopropyl-1H-pyrazol-3-amine. 5-aminopyrazoles are frequently synthesized through the condensation of β-ketonitriles with hydrazines. nih.gov

Alternatively, a 1,3-diketone such as 2,6-dimethyl-3,5-heptanedione (B91118) could be reacted with methylhydrazine, which would require subsequent steps to introduce the amino group at the 3-position. Given the directness of the β-keto nitrile approach to forming the 3-aminopyrazole (B16455) moiety, it represents a more efficient strategy.

Strategic Introduction of Isopropyl and Methyl Substituents

The specific placement of the isopropyl group at the 5-position and the methyl group on the nitrogen at the 1-position requires careful consideration of regioselectivity.

The reaction of a β-keto nitrile with a substituted hydrazine like methylhydrazine can potentially yield two regioisomers: 1-methyl-5-isopropyl-1H-pyrazol-3-amine and 1-methyl-3-isopropyl-1H-pyrazol-5-amine. The outcome of the reaction is often dictated by the steric and electronic properties of the substituents and the reaction conditions. Generally, the more nucleophilic nitrogen of methylhydrazine (the unsubstituted one) will initially attack the carbonyl carbon. Subsequent cyclization can then occur in two ways. However, experimental evidence from similar reactions suggests that the cyclization often proceeds to place the bulkier substituent at the 5-position of the pyrazole ring. nih.gov

In cases where direct condensation does not provide the desired regioselectivity, a post-functionalization strategy might be employed. This would involve synthesizing a pyrazole core and then introducing the substituents in a stepwise manner. However, direct C-functionalization of the pyrazole ring can be challenging. The C4 position is most susceptible to electrophilic substitution, while the C5 position can be functionalized via deprotonation with a strong base. scholaris.ca Direct functionalization at the C3 position is notoriously difficult. scholaris.ca Therefore, a convergent synthesis where the substituents are incorporated in the starting materials is generally preferred.

The use of N-protected hydrazines can also be a strategy to control the regiochemical outcome, followed by a deprotection step. acs.org

For the synthesis of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine, there are no chiral centers in the final molecule, and therefore, stereochemical considerations are not applicable. The isopropyl group is achiral, and the pyrazole ring is planar. If a chiral substituent were present, diastereoselective or enantioselective synthetic methods would need to be considered. For instance, hindered rotation around a C-N bond can lead to atropisomerism in certain substituted pyrazoles, but this is unlikely to be a factor with the relatively small isopropyl and methyl groups in the target compound. researchgate.net

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product in pyrazole synthesis. Key parameters that are often adjusted include the choice of solvent, reaction temperature, catalyst, and reaction time. For the synthesis of 5-aminopyrazole derivatives, various conditions have been explored to enhance efficiency.

Solvent Effects: The choice of solvent can significantly influence the reaction rate and yield. While traditional syntheses often employ organic solvents like ethanol, recent efforts have focused on greener alternatives. nih.gov For instance, catalyst-free reactions in water have been shown to be effective for the synthesis of some 5-aminopyrazole-4-carbonitriles, with the product precipitating out of the reaction mixture in excellent yield. tandfonline.com The use of fluorinated ethanol has also been explored to improve regioselectivity in certain pyrazole syntheses. scirp.org

Catalyst Selection: A variety of catalysts can be employed to promote the cyclization reaction. While some syntheses can proceed without a catalyst, others benefit from the addition of an acid or base. For example, the synthesis of certain pyrazolo[3,4-b]pyridine derivatives from 5-aminopyrazoles has been effectively catalyzed by acetic acid. nih.gov In multicomponent reactions, triethylamine (B128534) has been used as a base to facilitate the desired transformations. beilstein-journals.org The optimization of catalyst loading is also a critical factor, as demonstrated in the synthesis of pyrazolo[3,4-e]indolizines where 20 mol% of triethylamine was found to be optimal. nih.gov

Temperature and Reaction Time: Reaction temperature and duration are interdependent parameters that need to be carefully controlled. Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes while often improving yields compared to conventional heating methods. nih.govbeilstein-journals.org For instance, the microwave-assisted synthesis of certain pyrazolo[3,4-b]pyridine derivatives resulted in better yields in a shorter time compared to conventional heating. beilstein-journals.org

The following table summarizes the optimization of various reaction conditions for the synthesis of 5-aminopyrazole derivatives, which can be extrapolated for the synthesis of 5-isopropyl-1-methyl-1H-pyrazol-3-amine.

| Parameter | Condition | Effect on Yield and Selectivity | Reference |

|---|---|---|---|

| Solvent | Water | Excellent yields in some catalyst-free reactions, environmentally friendly. | tandfonline.com |

| Solvent | Ethanol | Commonly used, good yields for many 5-aminopyrazole syntheses. | nih.gov |

| Catalyst | None (Catalyst-free) | Effective in water for certain derivatives, simplifying purification. | tandfonline.com |

| Catalyst | Acetic Acid | Efficient for acid-catalyzed cyclizations of enaminones with 5-aminopyrazoles. | nih.gov |

| Catalyst | Triethylamine | Used as a base in multicomponent reactions to promote domino reactions. | nih.govbeilstein-journals.org |

| Temperature | Reflux | Standard condition for many conventional syntheses. | nih.gov |

| Temperature | 120 °C (Microwave) | Significantly reduced reaction times and often improved yields. | nih.gov |

| Reaction Time | Hours (Conventional) | Typical for reactions under reflux. | beilstein-journals.org |

| Reaction Time | Minutes (Microwave) | Drastic reduction in reaction time compared to conventional methods. | beilstein-journals.org |

Emerging Synthetic Technologies and Catalysis in Pyrazole Amine Synthesis

The field of synthetic organic chemistry is continually evolving, with new technologies and catalytic systems being developed to improve efficiency, safety, and sustainability. The synthesis of pyrazole amines has benefited significantly from these advancements.

Microwave-Assisted Organic Synthesis (MAOS): As mentioned previously, microwave irradiation has emerged as a powerful tool in the synthesis of pyrazole derivatives. dergipark.org.tr It offers rapid heating and can lead to higher yields and cleaner reactions in shorter timeframes compared to conventional heating methods. beilstein-journals.orgnih.gov This technology has been successfully applied to the synthesis of various 5-aminopyrazole-based fused heterocyclic systems. nih.gov

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, better process control, and easier scalability. nih.govnih.gov This technology is particularly beneficial for reactions involving hazardous intermediates, as they can be generated and consumed in situ, minimizing risk. nih.gov Flow chemistry has been successfully employed for the multistep synthesis of pyrazoles, demonstrating its potential for the efficient production of these important compounds. nih.govnih.govrsc.org A scalable continuous flow process for aminopyrazoles has been developed, which can be extended to the synthesis of more complex fused systems. lookchem.com

Ultrasound Irradiation: Sonochemistry, the use of ultrasound to promote chemical reactions, has also found application in the synthesis of pyrazole derivatives. Ultrasound-assisted reactions can lead to improved yields and shorter reaction times, similar to microwave heating. nih.gov The synthesis of certain pyrazolo[1,5-a]pyrimidine (B1248293) derivatives has been shown to be as efficient under ultrasound irradiation as with microwave heating. nih.gov

Advanced Catalysis: The development of novel catalytic systems is a cornerstone of modern synthetic chemistry. In the context of pyrazole amine synthesis, several innovative catalytic approaches have been reported:

Green Catalysis: There is a growing emphasis on the development of environmentally benign catalysts. For the synthesis of 5-amino-pyrazole-4-carbonitriles, a recyclable magnetic nanoparticle-based catalyst has been developed, allowing for easy separation and reuse. nih.govrsc.org

Copper Catalysis: Copper-catalyzed reactions have been utilized for the dimerization of 5-aminopyrazoles to produce fused pyridazines and pyrazines. mdpi.com

Organocatalysis: Chiral organocatalysts, such as quinine-derived squaramide, have been used for the asymmetric aminoalkylation of 5-aminopyrazole derivatives, enabling the synthesis of chiral products. researchgate.net

The following table highlights some of the emerging technologies and catalytic systems used in the synthesis of aminopyrazoles.

| Technology/Catalyst | Description | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reaction mixtures. | Rapid reaction rates, higher yields, cleaner reactions. | nih.govbeilstein-journals.orgdergipark.org.trnih.gov |

| Flow Chemistry | Continuous pumping of reagents through a reactor. | Improved safety, scalability, and process control. | nih.govnih.govrsc.orglookchem.com |

| Ultrasound Irradiation | Application of ultrasonic waves to the reaction. | Enhanced reaction rates and yields. | nih.gov |

| Magnetic Nanoparticle Catalysts | Fe3O4 nanoparticles functionalized with a catalytic moiety. | Environmentally friendly, recyclable, and efficient. | nih.govrsc.org |

| Copper Catalysis | Use of copper salts to catalyze C-H/N-H and C-H/C-H bond couplings. | Enables novel dimerization reactions of 5-aminopyrazoles. | mdpi.com |

| Chiral Organocatalysis | Use of small organic molecules to catalyze asymmetric reactions. | Access to enantiomerically enriched pyrazole derivatives. | researchgate.net |

Chemical Reactivity and Derivatization of 5 Isopropyl 1 Methyl 1h Pyrazol 3 Amine

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an electron-rich aromatic system. The presence of an amino group at the C3 position and alkyl groups at N1 and C5 further enhances the electron density of the ring, particularly at the C4 position, making it susceptible to electrophilic attack.

Electrophilic aromatic substitution on the pyrazole ring of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine is predicted to occur predominantly at the C4 position, which is activated by the adjacent amino group and lacks steric hindrance. Common electrophilic substitution reactions include halogenation and nitration.

Halogenation: The C4 position can be readily halogenated using N-halosuccinimides. For instance, reactions with N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or N-iodosuccinimide (NIS) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) can introduce a halogen atom at this position. beilstein-archives.org While direct halogenation of the parent compound is feasible, these reactions are often performed on derivatives where the amine functionality has been acylated or sulfonylated to prevent side reactions. beilstein-archives.org

Nitration: The introduction of a nitro group at the C4 position can be achieved using standard nitrating agents. A mixture of nitric acid and sulfuric acid is a common reagent for this transformation. rsc.orgnih.gov Given the sensitivity of the amino group to strong acids, a one-pot procedure where the aminopyrazole is first condensed with a β-dicarbonyl compound to form a pyrazolo[1,5-a]pyrimidine (B1248293), followed by nitration, has been shown to be an effective strategy. rsc.org This protects the amino group and directs nitration to the available activated position.

| Reaction | Reagents and Conditions | Product Description | Reference |

|---|---|---|---|

| Halogenation | N-halosuccinimide (NBS, NCS, NIS), DMSO, room temperature | Regioselective formation of the 4-halopyrazole derivative. | beilstein-archives.org |

| Nitration | HNO₃/H₂SO₄, microwave irradiation | Formation of the 4-nitropyrazole derivative, often performed on a fused-ring system derived from the aminopyrazole. | rsc.org |

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like pyrazole. wikipedia.orgmasterorganicchemistry.com This type of reaction typically requires the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. libretexts.org

For a compound like 5-Isopropyl-1-methyl-1H-pyrazol-3-amine, a direct SNAr reaction is unlikely. However, a two-step sequence can be employed. First, an electrophilic halogenation at the C4 position (as described in 3.1.1) installs a suitable leaving group. The resulting 4-halo-5-isopropyl-1-methyl-1H-pyrazol-3-amine, now activated for nucleophilic attack, can then react with various nucleophiles (e.g., amines, alkoxides) to displace the halide and form C4-substituted products. tandfonline.com The success of this second step is enhanced if the amine at C3 is protected or if the reaction conditions are carefully controlled.

Transformations of the Amine Functionality

The primary amino group at the C3 position is a key site for derivatization, behaving as a potent nucleophile in a variety of reactions.

Acylation: The amine group readily reacts with acylating agents like acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. youtube.com This reaction is a common method for protecting the amine or for introducing new functional moieties into the molecule.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base like triethylamine (B128534) yields sulfonamides. Research on the closely related 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine has shown that double sulfonylation can occur, with both hydrogen atoms of the primary amine being replaced by sulfonyl groups, resulting in an N,N-bis(sulfonyl)amine derivative. mdpi.com This indicates a high reactivity of the amino group towards such electrophiles.

| Reaction | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl), Base (e.g., Pyridine, Et₃N) | N-(5-isopropyl-1-methyl-1H-pyrazol-3-yl)amide | youtube.com |

| Sulfonylation | 4-Methylbenzenesulfonyl chloride (2 equiv.), Triethylamine, Acetonitrile, rt, 12 h | N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide (analogous product) | mdpi.com |

Alkylation: Direct alkylation with alkyl halides can be difficult to control and may lead to over-alkylation. A more controlled and widely used method is reductive amination. wikipedia.orgmasterorganicchemistry.com This involves the initial reaction of the aminopyrazole with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) to yield the corresponding secondary or tertiary amine.

Arylation: The nitrogen atom of the amino group can be arylated through transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed N-arylation using aryl iodides or bromides in the presence of a suitable ligand and base is an effective method for forming a new carbon-nitrogen bond with an aromatic ring. acs.orgacs.org

The primary amine of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the elimination of a water molecule.

This imine-forming capability is fundamental to the use of aminopyrazoles as building blocks for more complex fused heterocyclic systems. The aminopyrazole acts as a 1,3-bisnucleophile, with both the exocyclic amino group and the C4 ring carbon participating in cyclocondensation reactions with 1,3-biselectrophiles. nih.gov

Synthesis of Pyrazolo[3,4-b]pyridines: Reaction with α,β-unsaturated ketones or aldehydes can lead to the formation of the pyrazolo[3,4-b]pyridine scaffold. nih.govmdpi.com The reaction sequence often involves a Michael addition of the C4 carbon to the unsaturated system, followed by cyclization and aromatization.

Synthesis of Pyrazolo[1,5-a]pyrimidines: Condensation with 1,3-dicarbonyl compounds, β-enaminones, or similar reagents is a classic and efficient route to synthesize pyrazolo[1,5-a]pyrimidines. nih.govnih.govresearchgate.net The reaction proceeds by initial condensation of the exocyclic amine with one carbonyl group, followed by cyclization involving the endocyclic N2 nitrogen and the second electrophilic center.

| Target Heterocycle | Reactant | General Conditions | Reference |

|---|---|---|---|

| Pyrazolo[3,4-b]pyridine | α,β-Unsaturated ketones/aldehydes | Acid or base catalysis, often with heating. | nih.govmdpi.com |

| Pyrazolo[1,5-a]pyrimidine | 1,3-Dicarbonyl compounds or β-enaminones | Acid or base catalysis, sometimes under microwave irradiation. | nih.govnih.gov |

Reactivity of the Isopropyl and Methyl Substituents

The isopropyl and methyl groups attached to the pyrazole ring are primarily composed of sp³-hybridized carbon atoms, rendering them generally unreactive under standard conditions. Their main influence is steric and electronic; the isopropyl group at C5 provides significant steric bulk, which can direct the regioselectivity of reactions on the pyrazole ring. escholarship.orgescholarship.org Electronically, both alkyl groups are weakly electron-donating, which can subtly modulate the reactivity of the pyrazole core. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions Involving 5-Isopropyl-1-methyl-1H-pyrazol-3-amine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation and are extensively used for the derivatization of heterocyclic scaffolds, including pyrazoles. acs.orgnih.gov For a molecule like 5-Isopropyl-1-methyl-1H-pyrazol-3-amine, these reactions typically require prior functionalization of the pyrazole ring, most commonly at the C4 position, by introducing a halide (e.g., Br, I) or a triflate group. The amino group at C3 can also be a site for derivatization or may need to be protected depending on the reaction conditions.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent with an organic halide or triflate. A 4-halo derivative of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine could be coupled with various aryl or vinyl boronic acids to introduce diverse substituents at the C4 position. rsc.org A general protocol for the Suzuki coupling of pyrazole triflates with arylboronic acids has been successfully developed, expanding the scope of accessible aryl-substituted pyrazoles. acs.org The efficiency of these couplings can be sensitive to the choice of ligands, bases, and palladium precursors. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. mdpi.com A 4-halo derivative of the title compound could react with various alkenes, such as acrylates or styrenes, to introduce vinyl groups at the C4 position. mdpi.comvut.ac.za The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. vut.ac.zaresearchgate.net

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org By converting the pyrazole to a 4-iodo or 4-bromo derivative, the Sonogashira reaction allows for the introduction of alkynyl moieties. researchgate.netrsc.orglibretexts.org These reactions are typically co-catalyzed by copper(I) salts, although copper-free versions have also been developed. libretexts.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds. While the title compound already possesses an amino group, derivatization of a 4-halopyrazole intermediate with various primary or secondary amines is a key strategy for synthesizing libraries of 4-aminopyrazole derivatives. nih.govresearchgate.netwikipedia.org The development of specialized bulky phosphine (B1218219) ligands has been critical for the successful amination of challenging heterocyclic substrates. nih.govrsc.orgacs.org

| Coupling Reaction | Typical Pyrazole Substrate | Coupling Partner | Catalyst/Ligand System (Examples) | Purpose |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo or 4-Triflate Pyrazole | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, XPhos Pd G2 rsc.org | C-C Bond (Arylation/Vinylation) |

| Heck | 4-Iodo or 4-Bromo Pyrazole | Alkene (e.g., Acrylate) | Pd(OAc)₂ / Pyrazole Ligands vut.ac.za | C-C Bond (Alkenylation) |

| Sonogashira | 4-Iodo or 4-Bromo Pyrazole | Terminal Alkyne | Pd(II)/Cu(I) rsc.org | C-C Bond (Alkynylation) |

| Buchwald-Hartwig | 4-Bromo Pyrazole | Amine (Primary/Secondary) | Pd(dba)₂ / tBuDavePhos nih.gov | C-N Bond (Amination) |

Multi-component Reactions Incorporating 5-Isopropyl-1-methyl-1H-pyrazol-3-amine

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly efficient for generating molecular diversity. nih.gov The primary amine at the C3 position of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine makes it an ideal substrate for several important MCRs.

Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is one of the most prominent isocyanide-based MCRs. It typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.govresearchgate.net Using 5-Isopropyl-1-methyl-1H-pyrazol-3-amine as the amine component would lead to the formation of complex α-acylamino amide structures, incorporating the pyrazole moiety. nih.gov The functional group tolerance of the Ugi reaction allows for a wide variety of inputs, enabling the rapid synthesis of large chemical libraries for drug discovery. nih.govnih.gov Variations of the Ugi reaction, such as using hydrazoic acid (or a surrogate like TMSN₃) instead of a carboxylic acid, can lead to the formation of tetrazole derivatives. researchgate.netacs.org

Passerini Reaction: The Passerini three-component reaction (P-3CR) involves an isocyanide, a carbonyl compound, and a carboxylic acid to form an α-acyloxy carboxamide. While the classic Passerini reaction does not directly use an amine, variations and related MCRs exist. For instance, a Passerini-type reaction for tetrazole synthesis involves an aldehyde/ketone, an isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMSN₃). nih.govrsc.org

Mannich Reaction: The Mannich reaction is a three-component condensation involving an active hydrogen compound, formaldehyde (B43269) (or another aldehyde), and a primary or secondary amine. derpharmachemica.com While the amino group of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine could participate, the pyrazole ring itself, particularly at the N2 position (if unsubstituted) or a reactive C4 position, can act as the nucleophile. researchgate.net This reaction is a classic method for the aminomethylation of various substrates and has been used to synthesize a range of pyrazole-based Mannich bases with potential biological activities. rjptonline.orgnih.govacs.org

| Reaction | Components | Role of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine | Product Type |

|---|---|---|---|

| Ugi Reaction | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Amine Component | α-Acylamino Amide |

| Ugi-Azide Reaction | Amine, Carbonyl, Isocyanide, Azide Source | Amine Component | Tetrazole Derivative |

| Mannich Reaction | Amine, Aldehyde, Active C-H Compound | Amine Component | β-Amino Carbonyl Compound (Mannich Base) |

Advanced Spectroscopic and Structural Characterization of 5 Isopropyl 1 Methyl 1h Pyrazol 3 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, the precise connectivity and spatial arrangement of atoms within 5-Isopropyl-1-methyl-1H-pyrazol-3-amine can be established.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The N-methyl group protons would likely appear as a sharp singlet, while the isopropyl group would present as a septet for the methine proton and a doublet for the two equivalent methyl groups. The amino group protons may appear as a broad singlet, and the proton on the pyrazole (B372694) ring would also be a singlet.

Similarly, the ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom in the molecule will give rise to a distinct signal. The chemical shifts of the pyrazole ring carbons are characteristic of their positions within the heterocyclic system.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH (ring) | ~5.5-6.0 | ~95-100 | s | - |

| N-CH ₃ | ~3.6-3.8 | ~35-40 | s | - |

| CH (CH₃)₂ | ~2.8-3.2 | ~28-33 | sept | ~6.8-7.2 |

| CH(C H₃)₂ | ~1.2-1.4 | ~22-25 | d | ~6.8-7.2 |

| NH ₂ | ~4.5-5.5 | - | br s | - |

| C -NH₂ | - | ~155-160 | - | - |

| C -isopropyl | - | ~150-155 | - | - |

| C -H (ring) | - | ~95-100 | - | - |

Note: s = singlet, d = doublet, sept = septet, br s = broad singlet. Predicted values are based on general chemical shift ranges and data from similar pyrazole structures.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 5-Isopropyl-1-methyl-1H-pyrazol-3-amine, a cross-peak would be expected between the isopropyl methine proton and the isopropyl methyl protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the singlet of the N-methyl protons would correlate with the N-methyl carbon signal.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine would be dominated by strong absorptions corresponding to the N-H stretching of the amine group, typically in the range of 3300-3500 cm⁻¹. C-H stretching vibrations of the alkyl groups would appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyrazole ring would be observed in the 1500-1650 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the pyrazole ring and the C-C bonds of the isopropyl group would likely show strong signals in the Raman spectrum.

Interactive Data Table: Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| N-H (amine) | 3300-3500 (strong, broad) | Weak | Stretching |

| C-H (alkyl) | 2850-3000 (medium-strong) | Strong | Stretching |

| C=N (ring) | 1580-1650 (medium) | Medium | Stretching |

| C=C (ring) | 1500-1580 (medium) | Strong | Stretching |

| N-H (amine) | 1600-1650 (medium) | Weak | Bending |

| C-H (alkyl) | 1350-1470 (medium) | Medium | Bending |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confirmation of its elemental composition. For 5-Isopropyl-1-methyl-1H-pyrazol-3-amine (C₇H₁₃N₃), the expected exact mass of the molecular ion [M+H]⁺ can be calculated. HRMS analysis would provide an experimental mass value with high accuracy, confirming the molecular formula. Fragmentation patterns observed in the mass spectrum would also offer structural information, for example, the loss of a methyl or an isopropyl group.

X-ray Crystallography for Solid-State Structure Determination

Should a suitable single crystal of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine or a derivative be obtained, X-ray crystallography would provide the definitive three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. The crystal structure would confirm the substitution pattern on the pyrazole ring and the conformation of the isopropyl group.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Studies (if chiral derivatives exist)

The parent molecule, 5-Isopropyl-1-methyl-1H-pyrazol-3-amine, is not chiral. However, if a chiral derivative were to be synthesized, for instance by introducing a chiral center in a substituent, Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) could be employed to determine its absolute configuration.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting spectrum is highly sensitive to the three-dimensional arrangement of atoms.

ECD is the corresponding technique in the ultraviolet-visible region of the electromagnetic spectrum.

For a chiral derivative, experimental VCD and ECD spectra could be compared with spectra predicted from quantum chemical calculations for both enantiomers, allowing for the unambiguous assignment of the absolute stereochemistry.

Computational and Theoretical Studies on 5 Isopropyl 1 Methyl 1h Pyrazol 3 Amine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of a molecule. By solving the Schrödinger equation, albeit with approximations, these methods provide a detailed picture of electron distribution and orbital energies, which are key to understanding molecular behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the reactivity of chemical species. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting molecules. The energy of the HOMO is indicative of a molecule's ability to donate electrons, while the LUMO's energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. biointerfaceresearch.com

For 5-Isopropyl-1-methyl-1H-pyrazol-3-amine, the pyrazole (B372694) ring constitutes the core framework, substituted with an isopropyl group, a methyl group, and an amine group. The amine (-NH2) group at the C3 position and the alkyl groups (isopropyl and methyl) are electron-donating groups. These substituents are expected to raise the energy of the HOMO, making the molecule a better electron donor and more susceptible to electrophilic attack. The HOMO is likely localized over the pyrazole ring and the exocyclic amine, while the LUMO is distributed across the pyrazole ring system. Theoretical studies on similar aminopyrazole derivatives support these general findings. biointerfaceresearch.comresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Pyrazole Derivatives (Calculated via DFT) Note: The following data is derived from computational studies on analogous pyrazole structures to infer the properties of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 5-amino-1-phenyl-1H-pyrazole-3-carbonitrile | -6.50 | -1.85 | 4.65 |

| Generic Pyranopyrazole Derivative | -6.12 | -1.35 | 4.77 |

| Thienopyrazine-based Dye | -5.23 | -2.99 | 2.24 |

Data synthesized from related computational studies. biointerfaceresearch.comnih.govjmaterenvironsci.com

The relatively small energy gap anticipated for 5-Isopropyl-1-methyl-1H-pyrazol-3-amine suggests it is a moderately reactive molecule, with the primary reactive sites being nucleophilic in nature due to the electron-rich pyrazole and amine moieties.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. They illustrate the net electrostatic effect of the molecule's nuclei and electrons, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. bhu.ac.in

For 5-Isopropyl-1-methyl-1H-pyrazol-3-amine, the MEP map is expected to show significant negative potential around the two nitrogen atoms of the pyrazole ring and the nitrogen atom of the exocyclic amine group. These locations represent the primary sites for protonation and interaction with electrophiles. wuxiapptec.comresearchgate.net The hydrogen atoms of the amine group and the alkyl groups will exhibit positive electrostatic potential. Computational analyses of various pyrazole derivatives consistently show the iminic nitrogen of the pyrazole ring as a primary site of negative potential. researchgate.net The presence of the electron-donating amine and alkyl groups further enhances the electron density and negative potential on the heterocyclic system.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for predicting the geometric and electronic properties of molecules. nih.govresearchgate.net By optimizing the molecular geometry, DFT calculations can determine the most stable three-dimensional arrangement of atoms, providing data on bond lengths, bond angles, and dihedral angles. These calculations typically employ functionals like B3LYP combined with a suitable basis set, such as 6-311G(d,p). biointerfaceresearch.comnih.gov

For 5-Isopropyl-1-methyl-1H-pyrazol-3-amine, DFT optimization would likely reveal a nearly planar pyrazole ring. The bond lengths and angles would be characteristic of an aromatic heterocyclic system. Furthermore, DFT can be used to predict spectroscopic properties. For instance, theoretical vibrational frequencies (IR spectra) and nuclear magnetic resonance (NMR) chemical shifts can be calculated. These theoretical spectra, when compared with experimental data for related compounds, often show good agreement and aid in structural confirmation. researchgate.net

Table 2: Typical Bond Lengths in Pyrazole Rings from DFT Calculations Note: This table presents representative data from DFT studies on various pyrazole derivatives to approximate the geometry of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine.

| Bond | Typical Calculated Bond Length (Å) |

| N1–N2 | 1.35 - 1.39 |

| N2–C3 | 1.32 - 1.36 |

| C3–C4 | 1.40 - 1.44 |

| C4–C5 | 1.37 - 1.41 |

| C5–N1 | 1.34 - 1.38 |

Data synthesized from computational studies on substituted pyrazoles.

Reaction Mechanism Studies of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine Transformations

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the detailed investigation of reaction mechanisms, including the identification of intermediates and the characterization of transition states.

A transition state (TS) represents the highest energy point along a reaction coordinate. Computationally, a TS is located as a first-order saddle point on the potential energy surface. It is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactants to products. scholaris.ca DFT calculations are commonly employed to locate and optimize the geometry of transition states for reactions involving pyrazole derivatives. researchgate.netcdnsciencepub.com For transformations of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine, such as electrophilic substitution or cyclocondensation reactions, identifying the relevant transition states is crucial for understanding the reaction pathway. For example, in a Sandmeyer-type reaction, DFT could be used to model the transition state for the diazotization of the amine group. acs.org

Once reactants, products, intermediates, and transition states have been computationally identified, an energy profile for the reaction can be constructed. This profile plots the relative Gibbs free energy of the system against the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction.

Theoretical studies on the reactions of aminopyrazoles have successfully used DFT to calculate these energy profiles. tandfonline.com For instance, a plausible reaction for 5-Isopropyl-1-methyl-1H-pyrazol-3-amine could be its condensation with a 1,3-dicarbonyl compound to form a fused pyrazolopyrimidine system. A computational study of this transformation would involve calculating the energies of the reactants, the tetrahedral intermediate, the transition state for water elimination, and the final product. The resulting energy profile would reveal the rate-determining step of the reaction and provide a quantitative measure of the reaction's feasibility.

Table 3: Hypothetical Energy Profile for a Generic Aminopyrazole Reaction Note: The data below is illustrative, based on typical activation energies found in computational studies of heterocyclic reactions, to represent a possible transformation of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine.

| Reaction Step | Species | Relative Gibbs Free Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 (TS1) | +15.2 |

| 3 | Intermediate | -5.4 |

| 4 | Transition State 2 (TS2) | +21.8 |

| 5 | Products | -12.7 |

This kinetic analysis provides invaluable predictive power, enabling chemists to understand reaction outcomes and design more efficient synthetic routes.

Molecular Dynamics Simulations

There is no available information from the search results regarding molecular dynamics (MD) simulations specifically conducted on 5-Isopropyl-1-methyl-1H-pyrazol-3-amine. MD simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. For a compound like 5-Isopropyl-1-methyl-1H-pyrazol-3-amine, such simulations could provide valuable insights into its conformational preferences, flexibility, and interactions with surrounding molecules, such as solvents or biological macromolecules. However, no studies detailing these aspects for this particular compound were identified.

General research on substituted pyrazoles indicates that conformational preferences are of significant interest in understanding their chemical reactivity and biological activity. mdpi.com For instance, studies on other pyrazole derivatives have utilized computational methods to investigate conformational stability and isomerism. iu.edu.sa These studies often employ quantum mechanical calculations to determine the energies of different conformers. iu.edu.sa However, specific applications of molecular dynamics simulations to explore the dynamic behavior of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine are not documented in the provided search results.

Applications of 5 Isopropyl 1 Methyl 1h Pyrazol 3 Amine in Advanced Organic Synthesis

Role as a Key Building Block for Complex Heterocyclic Systems

The trifunctional nature of the 5-aminopyrazole core, possessing several nucleophilic sites, makes 5-Isopropyl-1-methyl-1H-pyrazol-3-amine an ideal precursor for the synthesis of intricate heterocyclic systems. nih.gov Its ability to react with various bielectrophilic partners opens pathways to a multitude of fused and complex ring structures. nih.gov

5-Aminopyrazoles are extensively utilized as synthons for creating a variety of fused pyrazoloazines that have both synthetic and medicinal importance. nih.govbeilstein-journals.org These reactions typically involve the condensation of the aminopyrazole with a bielectrophilic compound, leading to the formation of new heterocyclic rings fused to the pyrazole (B372694) core. nih.gov

For instance, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a well-established method for constructing pyrazolo[1,5-a]pyrimidines. beilstein-journals.org Similarly, reactions with β-ketonitriles or enaminones can lead to the formation of pyrazolo[3,4-b]pyridines. nih.govbeilstein-journals.org The presence of the isopropyl and methyl groups on the 5-Isopropyl-1-methyl-1H-pyrazol-3-amine scaffold can influence the regioselectivity and reactivity in these cyclization reactions, offering a route to specifically substituted fused systems.

Table 1: Examples of Fused Heterocyclic Systems from 5-Aminopyrazoles

| Reactant for Aminopyrazole | Resulting Fused System |

|---|---|

| 1,3-Diketones (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine (B1248293) |

| β-Ketonitriles | Pyrazolo[3,4-b]pyridine |

| α,β-Unsaturated Ketones | Pyrazolo[3,4-b]pyridine |

The versatility of the aminopyrazole scaffold extends to its use in the synthesis of macrocyclic architectures. By designing appropriate linking strategies, the 5-Isopropyl-1-methyl-1H-pyrazol-3-amine unit can be incorporated into larger ring systems. This can be achieved through multi-step syntheses where the amine or the pyrazole nitrogens are functionalized to allow for subsequent cyclization reactions. The resulting macrocycles containing the pyrazole moiety are of interest for their potential to act as host molecules or to exhibit unique conformational properties.

Utility in the Construction of Functional Organic Materials

Derivatives of aminopyrazoles have been investigated for their potential in creating functional organic materials. The pyrazole ring is an electron-rich system, and by extending the conjugation through the synthesis of fused systems or by appropriate substitution, it is possible to develop molecules with interesting photophysical properties. For example, fused pyrazole derivatives have been explored as fluorescent chemosensors. The specific substitution pattern of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine provides a scaffold that can be further functionalized to tune its electronic properties for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or molecular sensors.

Application in Ligand Design for Catalysis

The nitrogen atoms of the pyrazole ring and the exocyclic amino group in 5-Isopropyl-1-methyl-1H-pyrazol-3-amine make it an excellent candidate for ligand design in coordination chemistry and catalysis. Pyrazole-containing ligands have been shown to effectively coordinate with a variety of transition metals, leading to catalysts with enhanced activity and selectivity. researchgate.net The isopropyl and methyl substituents can provide steric hindrance around the metal center, which can be beneficial for controlling the stereoselectivity of catalytic reactions. By modifying the amino group, it is possible to create bidentate or tridentate ligands capable of forming stable complexes with metal ions for applications in various catalytic transformations, including cross-coupling reactions and polymerization. researchgate.net

Development of Novel Reagents and Methodologies Utilizing the Pyrazolamine Core

The reactivity of the 5-aminopyrazole core allows for the development of novel reagents and synthetic methodologies. nih.gov The amino group can be readily transformed into other functional groups through diazotization followed by substitution, providing access to a wide range of pyrazole derivatives that would be difficult to synthesize otherwise. nih.gov These transformations enable the introduction of halides, hydroxyl groups, or aryl moieties at the 3-position of the pyrazole ring. nih.gov Such derivatization can be used to create new building blocks for organic synthesis or to develop novel reagents with specific reactivity.

Precursor to Structurally Diverse Compound Libraries

In the field of drug discovery, the generation of compound libraries with high structural diversity is crucial for identifying new therapeutic agents. nih.govmdpi.com 5-Isopropyl-1-methyl-1H-pyrazol-3-amine serves as an excellent starting material for the construction of such libraries due to its versatile reactivity. evitachem.comontosight.ai Using combinatorial chemistry approaches, the aminopyrazole core can be systematically reacted with a wide range of building blocks to generate a large number of distinct molecules. nih.goviipseries.org These libraries can then be screened for biological activity against various targets. The ability to easily generate diversity around the pyrazole scaffold makes 5-Isopropyl-1-methyl-1H-pyrazol-3-amine a valuable tool in medicinal chemistry for the discovery of new lead compounds. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 5-Isopropyl-1-methyl-1H-pyrazol-3-amine |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways to 5-Isopropyl-1-methyl-1H-pyrazol-3-amine

While classical methods for pyrazole (B372694) synthesis, such as the condensation of β-dicarbonyl compounds with hydrazines, are well-established, future research could focus on developing more efficient, sustainable, and regioselective routes to 5-isopropyl-1-methyl-1H-pyrazol-3-amine.

Green Chemistry Approaches: The principles of green chemistry offer a fertile ground for innovation. Future synthetic strategies could employ microwave-assisted organic synthesis (MAOS) or grinding techniques to reduce reaction times, improve yields, and minimize the use of hazardous organic solvents. nih.govgsconlinepress.com The use of water as a reaction medium, potentially with the aid of catalysts like cetyltrimethylammonium bromide (CTAB) or nanocomposites, represents another promising eco-friendly alternative. thieme-connect.com

Flow Chemistry: Continuous flow chemistry presents an opportunity for the safe, scalable, and efficient production of pyrazole derivatives. nih.gov This methodology allows for precise control over reaction parameters such as temperature and pressure, potentially leading to higher purity and yields of the target compound. nih.gov

Advanced Catalysis and Regioselectivity: A key challenge in the synthesis of N-substituted pyrazoles is controlling the regioselectivity of the alkylation step. Future research could explore novel catalytic systems to selectively introduce the methyl group at the N1 position. For instance, the use of sterically bulky α-halomethylsilanes as masked methylating reagents has shown high N1-selectivity in other pyrazole systems and could be adapted for this synthesis. nih.govresearcher.lifeconsensus.app Furthermore, developing catalytic methods for the entire ring construction, such as metal-organic framework (MOF)-catalyzed multicomponent reactions, could streamline the synthesis process. nih.govresearchgate.netacs.org

Advanced Functionalization Strategies and Diversification of the Pyrazolamine Core

The pyrazole ring is a versatile scaffold amenable to various functionalization reactions. Future work should focus on leveraging modern synthetic methods to diversify the 5-isopropyl-1-methyl-1H-pyrazol-3-amine core, thereby creating libraries of novel compounds for various applications.

C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new substituents onto heterocyclic rings without the need for pre-functionalization. bohrium.comnih.govrsc.org Research could be directed towards the regioselective C-H arylation, alkenylation, or alkylation of the C4 position of the pyrazole ring. bohrium.comrsc.orgacs.org Such late-stage diversification would enable the rapid synthesis of analogues with modified steric and electronic properties. nih.gov

Functionalization of the Amino Group: The exocyclic amino group at the C3 position is a key handle for derivatization. Future studies could explore its reaction with a wide range of electrophiles to form amides, ureas, sulfonamides, and other functional groups. This would allow for the modulation of the compound's physicochemical properties and its potential biological activities. The aminopyrazole scaffold is a versatile framework in drug discovery, and derivatization of the amino group is a common strategy. nih.gov

Integration of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine into Supramolecular Chemistry

The nitrogen atoms of the pyrazole ring possess unique coordination properties, making pyrazole derivatives valuable ligands in supramolecular and coordination chemistry. The "pyridine-like" sp2-hybridized nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions.

Future research could investigate the use of 5-isopropyl-1-methyl-1H-pyrazol-3-amine as a building block for constructing complex supramolecular architectures. Its ability to coordinate with metal centers could be exploited in the design of novel metal-organic frameworks (MOFs). nih.govresearchgate.netresearchgate.net The specific steric and electronic environment provided by the isopropyl and methyl substituents could lead to MOFs with unique pore sizes and functionalities, suitable for applications in gas storage or catalysis. acs.org

Theoretical Prediction and Validation of New Reactivity Modes

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity. Future research should employ theoretical methods, such as Density Functional Theory (DFT), to model the behavior of 5-isopropyl-1-methyl-1H-pyrazol-3-amine.

Reactivity and Mechanistic Studies: DFT calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack on the pyrazole ring, guiding the design of new functionalization strategies. nih.govnih.gov Computational studies can elucidate reaction mechanisms, helping to optimize conditions for known transformations and predict the feasibility of novel reactions. nih.gov

Electronic and Spectroscopic Properties: Theoretical calculations can provide insights into the electronic structure, molecular orbital energies (HOMO-LUMO), and spectroscopic properties of the molecule and its derivatives. nih.govnih.gov This information is valuable for understanding its potential in materials science, for example, as a component in optoelectronic devices. nih.gov Furthermore, computational models can predict the interactions of pyrazole derivatives with biological targets like amino acids, aiding in the rational design of bioactive molecules. researchgate.net

Expanding the Role of 5-Isopropyl-1-methyl-1H-pyrazol-3-amine in Academic Chemical Biology Tool Development

The aminopyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in bioactive compounds, particularly as kinase inhibitors. nih.govresearchgate.netresearchgate.netmdpi.com This makes 5-isopropyl-1-methyl-1H-pyrazol-3-amine an attractive starting point for the development of chemical biology tools.

Fragment-Based Drug Discovery: As a small, functionalized heterocycle, this compound could be screened as a fragment against a wide range of biological targets. Its derivatives could serve as starting points for fragment-based lead discovery (FBLD) campaigns, aiming to develop potent and selective inhibitors for enzymes such as protein kinases, which are implicated in diseases like cancer. nih.govnih.gov

Development of Chemical Probes: By attaching reporter groups (e.g., fluorophores, biotin) to the amino group or other positions on the pyrazole ring, 5-isopropyl-1-methyl-1H-pyrazol-3-amine could be converted into chemical probes. These probes would be valuable tools for studying the localization, dynamics, and interactions of their biological targets within cells. The pyrazole scaffold's metabolic stability is an advantageous feature for such applications. nih.gov The adaptability of the 5-aminopyrazole structure has been noted as a source of inspiration for bioactive fused pyrazoles. nih.gov

Q & A

Q. Characterization Tools :

- NMR Spectroscopy : Confirm regiochemistry via and NMR (e.g., δ ~5.5 ppm for pyrazole NH in DMSO-d) .

- HRMS : Validate molecular weight (e.g., [M+H] at m/z 168.13) .

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment .

Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Intermediate |

|---|---|---|

| Cyclization | Ethyl acetoacetate, HCl, reflux | 5-Chloro-3-methylpyrazole |

| Alkylation | Isopropyl bromide, CsCO, DMF, 80°C | 5-Isopropyl-3-methylpyrazole |

| Amination | NH/MeOH, high-pressure reactor | Target compound |

Basic: What safety protocols are critical when handling 5-isopropyl-1-methyl-1H-pyrazol-3-amine?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (irritation reported in analogs) .

- Ventilation : Use fume hoods during synthesis; avoid inhalation of vapors (observe GHS non-classified but precautionary guidelines) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to optimize regioselectivity in pyrazole functionalization during synthesis?

Methodological Answer:

Regioselectivity challenges arise due to tautomerism in pyrazole intermediates. Strategies include:

- Protecting Groups : Use Boc protection on the amine to direct substitution to the 5-position .

- Catalysis : Employ copper(I) bromide to enhance cross-coupling efficiency (e.g., Ullmann-type reactions for aryl substitutions) .

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) favor nucleophilic attack at the less hindered position .

Data Analysis Tip : Compare NMR shifts of isomers (e.g., δ 7.2–7.5 ppm for aromatic protons in 1,3- vs. 1,5-substituted pyrazoles) .

Advanced: How to resolve contradictions in reported synthetic routes for pyrazole derivatives?

Methodological Answer:

Discrepancies in yields or regiochemistry (e.g., vs. 4) may stem from:

- Reagent Purity : Trace moisture in DMF can deactivate catalysts, altering reaction pathways .

- Temperature Control : Exothermic steps (e.g., cyclization) require precise thermoregulation to avoid side products .

- Validation : Replicate key steps using reported conditions, then systematically vary parameters (e.g., solvent, catalyst loading) to identify critical factors .

Table 2 : Case Study of Divergent Routes

| Source | Key Step | Yield | Notes |

|---|---|---|---|

| Formylation with POCl | 62% | Requires anhydrous conditions | |

| Pd-catalyzed coupling | 45% | Sensitive to oxygen |

Advanced: How to design biological activity studies for 5-isopropyl-1-methyl-1H-pyrazol-3-amine?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli; compare MIC values to structurally related compounds (e.g., 4-methoxybenzyl derivatives showed MIC = 8 µg/mL) .

- Antioxidant Screening : Employ DPPH radical scavenging assays; normalize activity to Trolox equivalents .

- SAR Analysis : Modify substituents (e.g., isopropyl → cyclopropyl) and correlate logP values (calculated via ChemAxon) with bioactivity trends .

Advanced: What computational methods support mechanistic studies of pyrazole reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.